5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile
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Overview
Description
5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a bicyclo[3.1.1]heptane core, which is a bicyclic structure with a bridgehead carbon atom, and a hydroxymethyl group attached to the fifth carbon atom, along with a nitrile group at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions to form the bicyclic structure. The hydroxymethyl group can be introduced through a hydroxylation reaction, and the nitrile group can be added via a cyanation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or cyanides.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different functional groups, depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable building block for the synthesis of various bioactive compounds. In medicinal chemistry, it is used as a precursor for the development of new drugs with potential therapeutic effects. Additionally, its applications in material science and as a chemical intermediate in organic synthesis are noteworthy.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on target molecules and modulating their activity.
Comparison with Similar Compounds
5-(Hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile is unique due to its bicyclic structure and functional groups. Similar compounds include other bicyclic compounds such as camphor, sordarins, and santalols, which also contain bicyclo[2.2.1]heptane or bicyclo[3.1.1]heptane scaffolds. the presence of the hydroxymethyl and nitrile groups in this compound distinguishes it from these compounds and contributes to its unique properties and applications.
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Properties
IUPAC Name |
5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-8-2-1-3-9(4-8,5-8)7-11/h11H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXZMQHPUXLCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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